4-((1H-benzo[d]imidazol-2-yl)methyl)-N-cyclohexylpiperazine-1-carboxamide
Description
4-((1H-Benzo[d]imidazol-2-yl)methyl)-N-cyclohexylpiperazine-1-carboxamide is a heterocyclic compound featuring a benzimidazole core linked to a piperazine-carboxamide scaffold. The benzimidazole moiety is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
4-(1H-benzimidazol-2-ylmethyl)-N-cyclohexylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O/c25-19(20-15-6-2-1-3-7-15)24-12-10-23(11-13-24)14-18-21-16-8-4-5-9-17(16)22-18/h4-5,8-9,15H,1-3,6-7,10-14H2,(H,20,25)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTMAWUFGIJGPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-cyclohexylpiperazine-1-carboxamide typically involves multiple steps. One common approach starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives . The benzimidazole intermediate is then alkylated with a suitable alkylating agent to introduce the methyl group.
The next step involves the formation of the piperazine ring, which can be achieved by reacting the benzimidazole intermediate with a piperazine derivative under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-((1H-benzo[d]imidazol-2-yl)methyl)-N-cyclohexylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
4-((1H-benzo[d]imidazol-2-yl)methyl)-N-cyclohexylpiperazine-1-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-cyclohexylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA and proteins, disrupting their normal function . The piperazine ring can interact with various receptors in the body, modulating their activity . The cyclohexyl group and carboxamide functionality contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The target compound shares its benzimidazole core with several derivatives but differs in substituents and appended functional groups. Key comparisons include:
Physicochemical Properties
- Thermal Stability : Ni complexes (16a-c) exhibit high melting points (>300°C) due to metal coordination , whereas hydrazide hybrids melt at 240–255°C .
Key Research Findings and Trends
Benzimidazole Hybrids : Derivatives with flexible linkers (e.g., hydrazides, piperazines) show enhanced kinase inhibition compared to rigid metal complexes .
Halogenation Effects : Bromo/chloro substituents in hydrazides improve kinase binding via hydrophobic interactions but may increase toxicity .
Piperazine Role : The cyclohexylpiperazine group in the target compound could modulate pharmacokinetics by reducing metabolic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
